Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a chiral ester derivative featuring a Boc (tert-butoxycarbonyl)-protected amine, a chloromethyl ester group, and a phenyl-substituted butanoate backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a versatile building block. Its Boc group serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions . The chloromethyl ester moiety enhances reactivity in nucleophilic substitution reactions, facilitating conjugation with thiols or amines in drug-linker systems.
Properties
Molecular Formula |
C16H22ClNO4 |
|---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
HUDHPTXHLWWNJV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: TBHP and Bu4NI-catalyzed conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₂ClNO₄
- Molecular Weight : 313.81 g/mol
- CAS Number : 2137087-51-3
The compound features a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability in various chemical reactions.
Medicinal Chemistry
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is primarily studied for its potential as an intermediate in the synthesis of bioactive molecules. The following applications are noteworthy:
- Peptide Synthesis : The compound can be utilized in the synthesis of peptide derivatives, particularly those involving phenylalanine analogs. The Boc group serves as a protective group that allows for selective reactions without interfering with amino functionalities .
- Drug Development : Research has indicated that derivatives of this compound may exhibit pharmacological activity. For example, modifications to the phenylbutanoate structure have been explored for their effects on biological activity, potentially leading to new therapeutic agents .
Synthetic Biology
In synthetic biology, the ability to manipulate amino acid derivatives is crucial for creating novel proteins and enzymes:
- Enzyme Engineering : this compound can serve as a building block for designing enzymes with enhanced properties or new functionalities. The chloromethyl group can facilitate further reactions that modify enzyme active sites or substrate specificity .
- Bioconjugation : The compound can be employed in bioconjugation strategies where it acts as a linker to attach biomolecules to surfaces or other biomolecules, enhancing the functionality of biosensors or drug delivery systems .
Materials Science
The unique chemical properties of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific mechanical properties or chemical functionalities. Its reactivity allows for the formation of cross-linked networks that enhance material strength and stability .
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the successful use of this compound in synthesizing a series of peptide derivatives that showed promising anti-cancer activity. By varying the substituents on the phenyl ring, researchers were able to optimize biological activity while maintaining favorable pharmacokinetic properties.
Case Study 2: Enzyme Modification
In enzyme engineering experiments, this compound was used to modify the active site of a protease, resulting in an enzyme variant with increased stability at higher temperatures. This modification was achieved through selective alkylation using the chloromethyl group, demonstrating its utility in synthetic biology applications.
Mechanism of Action
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the reactivity of the chloromethyl group and the Boc-protected amine. The chloromethyl group can undergo nucleophilic substitution, while the Boc group can be removed under acidic conditions to reveal the free amine. These functionalities allow the compound to participate in various chemical transformations and interactions with biological targets.
Comparison with Similar Compounds
Key Findings:
Reactivity: The chloromethyl ester in the target compound confers higher electrophilicity compared to non-halogenated esters (e.g., tert-butyl esters), enabling faster nucleophilic displacement reactions. This contrasts with the methyl carbamate group in the thiazole-containing analog, which is more stable but less reactive .
Solubility : The phenyl substituent enhances lipophilicity relative to the morpholine-containing analog, which has improved aqueous solubility due to its heterocyclic amine group .
Protection Strategy : Unlike Fmoc (9-fluorenylmethoxycarbonyl)-protected analogs (e.g., compounds in ), the Boc group in the target compound is acid-labile, allowing orthogonal deprotection in multi-step syntheses .
Synthetic Utility: The branched alkyl chain in (3S)-3-{Boc-amino}-4-methylpentanoic acid limits steric hindrance compared to the phenyl group in the target compound, making it preferable for SPPS .
Biological Activity
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 327.80 g/mol. Its structure includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, which contributes to its unique reactivity and stability during synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂ClNO₄ |
| Molecular Weight | 327.80 g/mol |
| CAS Number | 2137087-51-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions, which may include the protection of functional groups and selective chlorination. This compound's unique structure allows for versatile synthetic modifications, making it a valuable intermediate in drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structural characteristics suggest potential applications in:
- Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth and cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to reduce tumor incidence in experimental models involving carcinogen-induced neoplasia .
- Antioxidant Properties : The presence of the tert-butoxycarbonyl group may enhance the compound's stability and reactivity, contributing to antioxidant activity that can protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Inhibition of Carcinogenesis : A study demonstrated that similar compounds inhibited benzo[alpha]pyrene-induced neoplasia in mice, suggesting that Chloromethyl derivatives could possess similar protective effects against carcinogens .
- Antioxidant Activity : Research on heterocyclic compounds has highlighted their potential as antioxidants, which may be applicable to Chloromethyl derivatives given their structural features .
- Synthetic Applications : The compound serves as a precursor for synthesizing more complex molecules with desired biological activities, emphasizing its role in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
